Zamicastat

Efflux Transporter P-glycoprotein BCRP

Zamicastat (BIA 5-1058) is a peripheral-selective dopamine beta-hydroxylase (DBH) inhibitor in Phase II for PAH. Its limited brain penetration and concentration-dependent dual P-gp (IC50 73.8 μM)/BCRP (IC50 17.0 μM) inhibition distinguish it from CNS-active agents like nepicastat. Fecal excretion (69.5%) offers stable PK in renal impairment models. Ideal for preclinical heart failure, PAH, and transporter DDI studies.

Molecular Formula C21H21F2N3OS
Molecular Weight 401.5 g/mol
CAS No. 1080028-80-3
Cat. No. B044472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZamicastat
CAS1080028-80-3
Synonyms5-(2-(Benzylamino)ethyl)-1-((3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1,3-dihydro-2H-imidazole-2-thione
zamicastat
Molecular FormulaC21H21F2N3OS
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4
InChIInChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1
InChIKeyZSSLCFLHEFXANG-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zamicastat (CAS 1080028-80-3): A Clinically-Advanced Dopamine Beta-Hydroxylase (DBH) Inhibitor with Dual Efflux Transporter Activity for Cardiovascular Research


Zamicastat (BIA 5-1058) is a small-molecule dopamine beta-hydroxylase (DBH) inhibitor [1] that reversibly reduces the biosynthesis of norepinephrine from dopamine [2]. As a member of the DBH inhibitor class, it is in Phase II clinical development for Pulmonary Arterial Hypertension (PAH) [3] and has been investigated for heart failure and hypertension [4]. Unlike some earlier DBH inhibitors, zamicastat has limited access to the brain [5] and uniquely demonstrates concentration-dependent dual inhibition of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [5].

Why Zamicastat (CAS 1080028-80-3) Cannot Be Replaced by Other DBH Inhibitors in Specialized Research


Within the dopamine beta-hydroxylase (DBH) inhibitor class, compounds exhibit profound differences in blood-brain barrier (BBB) permeability [1] and interactions with key efflux transporters [1]. These pharmacological distinctions are not interchangeable; for instance, the centrally-acting inhibitor nepicastat elicits CNS-mediated effects [2], while the peripheral-selective etamicastat is subject to significant pharmacogenomic variability due to NAT2-dependent metabolism [3]. Zamicastat occupies a unique niche, combining limited brain penetration [1] with a distinctive dual P-gp/BCRP inhibitory profile [1] and a metabolic pathway that bypasses the NAT2 acetylation pathway [4]. Substituting zamicastat with a generic DBH inhibitor would therefore confound experimental outcomes related to CNS safety, drug-drug interaction risk, and pharmacokinetic predictability.

Quantitative Evidence Guide: Direct Comparative Data for Zamicastat (1080028-80-3) Versus DBH Inhibitor Analogs


Zamicastat (1080028-80-3) vs. Etamicastat and Nepicastat: Differential Inhibition of Efflux Transporters P-gp and BCRP

In a direct comparative in vitro study using MDCK-MDR1 and MDCK-BCRP cell lines, zamicastat demonstrated significantly more potent inhibition of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) compared to etamicastat and nepicastat. While etamicastat and nepicastat showed minimal P-gp inhibition (IC50 >100 μM), zamicastat exhibited a clear, concentration-dependent inhibition with an IC50 of 73.8 μM. For BCRP, zamicastat's inhibitory potency (IC50 = 17.0 μM) was 2.8-fold and 3.5-fold greater than that of etamicastat (IC50 = 47.7 μM) and nepicastat (IC50 = 59.2 μM), respectively [1].

Efflux Transporter P-glycoprotein BCRP Drug-Drug Interaction

Zamicastat (1080028-80-3) vs. Nepicastat: Differentiated Brain Penetration Profile for Peripheral Selectivity

The same in vitro BBB model study classified zamicastat, along with etamicastat, as having 'limited access to the brain', in contrast to nepicastat which 'cross(es) the blood-brain barrier (BBB) and cause(s) central as well as peripheral effects' [1]. This is a critical differentiating factor, as central DBH inhibition can lead to adverse CNS effects by altering norepinephrine levels in the brain [1]. The study authors note that 'peripheral selectivity is clinically advantageous' [1].

Blood-Brain Barrier CNS Safety Peripheral Selectivity DBH Inhibitor

Zamicastat (1080028-80-3) vs. Etamicastat: Distinct Human Pharmacokinetic and Metabolic Pathways

Zamicastat and etamicastat exhibit distinct pharmacokinetic (PK) and metabolic profiles in humans. Etamicastat's primary clearance mechanism is N-acetylation via the highly polymorphic NAT2 enzyme, leading to a 2- to 3-fold difference in exposure (AUC) between poor and rapid acetylators [2]. Zamicastat, in contrast, is primarily excreted unchanged in feces (69.5%), and its metabolism involves desulphurisation and N-debenzylation pathways that do not appear to be subject to the same pharmacogenomic variability [1]. Furthermore, etamicastat has a longer mean half-life (19-28 hours) [2] compared to zamicastat's reported range of 11.5-22.6 hours after a single dose [1].

Pharmacokinetics Metabolism NAT2 Excretion Half-Life

Zamicastat (1080028-80-3) in Vivo Efficacy: Quantified Blood Pressure Reduction and Biomarker Improvement in Hypertensive Rat Models

In a study using aged (50-week-old) male spontaneously hypertensive rats (SHRs), a well-established model of essential hypertension, treatment with zamicastat at 30 mg/kg/day for 9 weeks led to a significant decrease in high blood pressure [1]. While the exact mmHg reduction was not reported in the abstract, the study confirmed a significant antihypertensive effect [1]. Crucially, this same study demonstrated that zamicastat treatment also significantly reduced plasma levels of multiple cardiometabolic and inflammatory biomarkers, including triglycerides, free fatty acids, CRP, MCP-1, IL-5, IL-17α, GRO/KC, MIP-1α, and RANTES, compared to untreated hypertensive controls [1]. This multi-faceted in vivo profile extends beyond simple blood pressure reduction.

In Vivo Efficacy Hypertension SHR Blood Pressure Cardiometabolic

Zamicastat (1080028-80-3) vs. Etamicastat: Differential Route of Excretion and Implication for Renal Impairment Studies

The primary route of drug elimination is a key consideration for studies involving models of organ impairment. Zamicastat is predominantly excreted via the feces, with human data showing 69.5% of radioactivity recovered in feces and only 14.2% in urine [1]. This is in stark contrast to etamicastat, where approximately 50% of the dose is recovered in urine (30% as parent drug, 20% as metabolite) [2]. This fundamental difference suggests that zamicastat's pharmacokinetics are likely to be less impacted by renal insufficiency compared to etamicastat, a factor that could significantly influence study design and compound selection for preclinical models of chronic kidney disease or cardiorenal syndrome.

Excretion Feces Urine Renal Impairment Pharmacokinetics

Zamicastat (1080028-80-3) Clinical Development Status: Advanced Phase II for Pulmonary Arterial Hypertension (PAH)

Zamicastat is one of the most clinically advanced DBH inhibitors, having progressed to Phase II trials for Pulmonary Arterial Hypertension (PAH) [REFS-1, REFS-2] and Phase I/II for heart failure [1]. It has also received Orphan Drug designation in the United States [3]. In contrast, its close analog etamicastat, while having completed Phase I/II trials for hypertension, has no recent development reported for these indications, and nepicastat's clinical development for heart failure was discontinued [4]. This advanced clinical status provides a wealth of human safety, tolerability, and PK/PD data that can de-risk and inform preclinical and translational research programs.

Clinical Trial Phase II Pulmonary Arterial Hypertension Orphan Drug Translational Research

Optimal Research and Translational Application Scenarios for Zamicastat (1080028-80-3) Based on Differentiated Evidence


Investigating Peripheral Sympathetic Modulation Without CNS Confounds

Zamicastat is the ideal DBH inhibitor for studies requiring the down-regulation of the peripheral sympathetic nervous system without the confounding effects of central nervous system (CNS) inhibition. Evidence shows it has 'limited access to the brain' unlike centrally-acting agents like nepicastat [1]. This makes it particularly suitable for preclinical models of heart failure, hypertension, or PAH where the primary therapeutic hypothesis is based on reducing peripheral norepinephrine spillover and adrenergic drive to organs like the heart and kidneys, while minimizing potential CNS-mediated adverse events or behavioral changes [REFS-1, REFS-2].

Pharmacokinetic Drug-Drug Interaction (DDI) Studies with P-gp/BCRP Substrates

Zamicastat's unique, quantifiable dual inhibition of P-glycoprotein (IC50 = 73.8 μM) and BCRP (IC50 = 17.0 μM) [3] makes it a highly relevant tool compound for studying the impact of efflux transporter modulation on the pharmacokinetics of co-administered drugs. Researchers investigating the oral bioavailability or brain penetration of known P-gp/BCRP substrates (e.g., certain chemotherapeutics, antivirals) can use zamicastat as a positive control inhibitor in vitro (e.g., Caco-2 or MDCK-MDR1/BCRP assays) or in preclinical DDI studies [3].

Translational Research in Cardiorenal and Metabolic Syndrome Models

For researchers using models of chronic kidney disease (CKD) or cardiorenal syndrome, zamicastat offers a distinct advantage. Its primary route of excretion is fecal (69.5%) rather than renal [4]. This contrasts with etamicastat, which is primarily cleared via the kidneys [5]. This property minimizes the confounding effect of altered drug exposure due to impaired renal function, ensuring more stable and predictable pharmacokinetics across varying degrees of renal impairment in preclinical models [4].

Studies on Sympathetic Modulation of Inflammation and Metabolism

Zamicastat has demonstrated pleiotropic effects beyond blood pressure reduction. In a genetic model of salt-sensitive hypertension, zamicastat treatment prevented the deterioration of multiple cardiometabolic and inflammatory biomarkers [2]. This evidence positions zamicastat as a superior tool for exploring the intersection of sympathetic nervous system overdrive, metabolic dysfunction, and chronic inflammation—key pathological features of conditions like obesity-related hypertension, metabolic syndrome, and heart failure with preserved ejection fraction (HFpEF) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zamicastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.